Physical and chemical properties of 1-Cyclopropylethane-1,2-diol
Physical and chemical properties of 1-Cyclopropylethane-1,2-diol
An In-depth Technical Guide to 1-Cyclopropylethane-1,2-diol: Properties, Synthesis, and Applications
Introduction
1-Cyclopropylethane-1,2-diol is a vicinal diol characterized by the presence of a strained, three-membered cyclopropyl ring adjacent to a dihydroxylated ethyl chain. This unique structural combination imparts a fascinating blend of chemical properties, making it a valuable chiral building block in modern organic synthesis. The cyclopropyl moiety is a well-regarded "bioisostere" in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of drug candidates.[1] As such, 1-Cyclopropylethane-1,2-diol serves as a key intermediate for the synthesis of complex molecules with significant potential in pharmaceutical and agrochemical research.[2] This guide provides an in-depth exploration of its physicochemical properties, synthetic routes, characteristic reactivity, and established protocols for its characterization, tailored for researchers and drug development professionals.
Physicochemical and Computed Properties
The physical and chemical characteristics of 1-Cyclopropylethane-1,2-diol are fundamental to its handling, reactivity, and application. While extensive experimental data is not widely published, a combination of information from chemical databases and computational models provides a reliable profile.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropylethane-1,2-diol | [3] |
| Molecular Formula | C₅H₁₀O₂ | [3][4] |
| Molecular Weight | 102.13 g/mol | [3] |
| CAS Number | 784105-42-6 (racemic), 134511-23-2 ((R)-enantiomer) | [3] |
| Canonical SMILES | C1CC1C(CO)O | [3] |
| InChIKey | BGVZHHMFIIQQEX-UHFFFAOYSA-N | [5] |
| Monoisotopic Mass | 102.068079557 Da | [3] |
| Polar Surface Area | 40.5 Ų | [3] |
| XLogP3 (Computed) | -0.3 | [3] |
| Appearance | Data not available; likely a colorless liquid or low-melting solid. | |
| Boiling Point | Data not available. | [2] |
| Melting Point | Data not available. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Synthesis and Reactivity
The synthesis of 1-Cyclopropylethane-1,2-diol primarily involves the dihydroxylation of its parent alkene, vinylcyclopropane. The stereochemical outcome of this transformation—either syn or anti addition of the hydroxyl groups—is dictated by the choice of reagents.
Synthetic Pathways: Dihydroxylation of Vinylcyclopropane
The conversion of an alkene to a vicinal diol is a cornerstone of organic synthesis.[6] The two principal pathways, syn-dihydroxylation and anti-dihydroxylation, yield distinct stereoisomers.
-
Syn-Dihydroxylation : This method delivers both hydroxyl groups to the same face of the double bond. The classic approach utilizes osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[6][7] This reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.[7] A less common, though effective, alternative involves the use of cold, dilute, alkaline potassium permanganate (KMnO₄).[8]
-
Anti-Dihydroxylation : To achieve addition of the hydroxyl groups to opposite faces of the double bond, a two-step sequence is employed. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate.[8] This epoxide is then subjected to acid-catalyzed ring-opening with water, leading to the trans-diol.[8]
Caption: Synthetic routes to 1-Cyclopropylethane-1,2-diol.
Potential Applications in Drug Discovery
The incorporation of a cyclopropyl ring into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles.[1][9] This small, rigid carbocycle can:
-
Increase Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10]
-
Enhance Potency: The ring's conformational rigidity can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.[10]
-
Modulate Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability.[10]
1-Cyclopropylethane-1,2-diol, as a chiral diol, provides a versatile platform for building more complex molecules that leverage these benefits. The two hydroxyl groups can be selectively protected or functionalized, allowing for the stereocontrolled introduction of the cyclopropyl motif into larger drug candidates.[2] Its potential as a key intermediate makes it a compound of high interest for the synthesis of novel therapeutics.[2][9]
Spectroscopic and Analytical Characterization
The structural elucidation of 1-Cyclopropylethane-1,2-diol relies on standard spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (approx. 0.2-1.0 ppm) corresponding to the protons on the cyclopropyl ring. Signals for the methine proton (-CH(OH)-) and the methylene protons (-CH₂OH) would appear further downfield. The hydroxyl protons (-OH) will present as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum should display five distinct signals for the racemic mixture. The cyclopropyl carbons will be significantly shielded, appearing at high field, while the two carbons bearing the hydroxyl groups will be deshielded and appear further downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. Strong C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. C-H stretching from the cyclopropyl and ethyl fragments will appear around 2850-3050 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak at m/z 102 would be expected. Common fragmentation patterns for vicinal diols include the loss of water (H₂O) and α-cleavage between the two hydroxyl-bearing carbons. Electrospray ionization (ESI-MS) would likely show adducts with sodium [M+Na]⁺ or other ions.
Experimental Protocols
Protocol: Synthesis via Upjohn Dihydroxylation
This protocol details the syn-dihydroxylation of vinylcyclopropane to yield syn-1-Cyclopropylethane-1,2-diol.
Caption: Workflow for the synthesis of 1-Cyclopropylethane-1,2-diol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclopropane (1.0 eq) in a 10:1 mixture of tert-butanol and water.
-
Reagent Addition: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.2 eq). Subsequently, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. Caution: Osmium tetroxide is highly toxic and volatile; handle only in a certified fume hood with appropriate personal protective equipment.[11]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure diol.
Protocol: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Cyclopropylethane-1,2-diol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants corresponding to the structure, as described in Section 4.1.[12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Cyclopropylethane-1,2-diol presents the following hazards:[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15]
Conclusion
1-Cyclopropylethane-1,2-diol is a molecule of considerable synthetic utility, bridging the gap between simple starting materials and complex, high-value chemical entities. Its unique combination of a vicinal diol functionality and a cyclopropyl ring makes it an attractive building block for drug discovery programs aiming to leverage the well-documented benefits of the cyclopropane motif. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is essential for its effective application in research and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. 1-Cyclopropylethane-1,2-diol | C5H10O2 | CID 53420227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - 1-cyclopropylethane-1,2-diol (C5H10O2) [pubchemlite.lcsb.uni.lu]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. namiki-s.co.jp [namiki-s.co.jp]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
- 15. 1,2-Ethanedithiol - Safety Data Sheet [chemicalbook.com]
